MFCD03471138
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Overview
Description
MFCD03471138 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Mechanism of Action
Target of Action
It has been reported that the compound can efficiently catalyze the one-pot three-component synthesis of a wide variety of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4h)-ones . This suggests that the compound may interact with multiple targets, including substituted benzaldehydes, 2-naphthol, and amides (benzamide and acetamide) or urea .
Mode of Action
The compound acts as an efficient organocatalyst in the synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones . It facilitates the three-component process of substituted benzaldehydes, 2-naphthol, and amides (benzamide and acetamide) or urea
Biochemical Pathways
The compound’s role as an organocatalyst suggests it may influence various biochemical reactions, particularly those involved in the synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4h)-ones .
Result of Action
The compound’s action results in the synthesis of a wide variety of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones . These products were obtained in 82–97% yields
Action Environment
The environment significantly influences the action of 2-Hydroxy-5-(naphthalene-2-sulfonamido)benzoic acid. The compound was found to be most effective as an organocatalyst under solvent-free reaction conditions (SFRCs) at 100 °C . Additionally, the best results for the preparation of 3,4-disubstituted isoxazol-5(4H)-ones were achieved using 15 mol% of the compound under aqueous conditions at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03471138 typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions to form the desired product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters to ensure consistent quality and efficiency. Industrial methods often incorporate advanced techniques such as automated monitoring and feedback control to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
MFCD03471138 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
MFCD03471138 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Properties
IUPAC Name |
2-hydroxy-5-(naphthalen-2-ylsulfonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5S/c19-16-8-6-13(10-15(16)17(20)21)18-24(22,23)14-7-5-11-3-1-2-4-12(11)9-14/h1-10,18-19H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNBJQNUBOQTKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC(=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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